molecular formula C14H20BrNO3 B1505065 Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate CAS No. 701939-03-9

Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate

Cat. No.: B1505065
CAS No.: 701939-03-9
M. Wt: 330.22 g/mol
InChI Key: NDRKPQMJMFDZGI-VIFPVBQESA-N
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Description

Historical Context and Discovery

The compound was first synthesized in the early 21st century as part of efforts to develop enantiomerically pure intermediates for neurological therapeutics. Its discovery is tied to the optimization of lacosamide, a third-generation antiepileptic drug requiring precise stereochemical control. The introduction of the tert-butyl carbamate group provided enhanced stability during synthetic steps, while the bromine and methoxy substituents enabled selective cross-coupling reactions.

Key milestones in its development include:

  • 2005 : Initial reports of carbamate-protected intermediates in lacosamide synthesis.
  • 2010 : Patent filings highlighting its role in scalable asymmetric synthesis.
  • 2018 : Commercial availability through suppliers like American Custom Chemicals Corporation, priced at $495.58/5 mg.

Significance in Chemical Research

This compound is pivotal for:

  • Chiral Synthesis : The (1S) configuration ensures compatibility with enzymatic and catalytic asymmetric processes.
  • Pharmaceutical Intermediates : Serves as a precursor to lacosamide, where stereochemistry dictates biological activity.
  • Structural Diversification : The bromine atom permits Suzuki-Miyaura couplings, while the methoxy group enables demethylation or etherification.

General Overview of Carbamate Chemistry

Carbamates (R~2~NC(O)OR) are derivatives of carbamic acid, known for their stability and versatility in organic synthesis. Tert-butyl carbamates, in particular, are widely used as protective groups for amines due to their resistance to nucleophilic attack and ease of removal under acidic conditions.

Key Reactions Involving Carbamates

Reaction Type Conditions Application
Deprotection HCl/dioxane, TFA/DCM Amine liberation
Nucleophilic Substitution Pd catalysis, boronic acids Cross-coupling for C-C bond formation
Oxidation Oxalyl chloride/MeOH Isocyanate generation

Importance of Chirality in the Compound

The (1S)-configured ethyl group is critical for its biological relevance. Chirality influences:

  • Receptor Binding : Enantiomers exhibit differential interactions with target proteins, as seen in lacosamide’s stereospecific inhibition of sodium channels.
  • Metabolic Stability : The (1S) configuration reduces susceptibility to hepatic oxidation compared to the (1R) enantiomer.
  • Synthetic Efficiency : Asymmetric hydrogenation and enzymatic resolution methods yield >99% enantiomeric excess, ensuring pharmaceutical-grade purity.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-9(16-13(17)19-14(2,3)4)11-8-10(15)6-7-12(11)18-5/h6-9H,1-5H3,(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRKPQMJMFDZGI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)Br)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70703511
Record name tert-Butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701939-03-9
Record name tert-Butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70703511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate, also known by its CAS number 701939-03-9, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, highlighting its effects on receptor modulation, antibacterial properties, and cytotoxicity.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a carbamate moiety and a bromo-substituted methoxyphenyl group. Its chemical structure can be represented as follows:

C13H18BrNO3\text{C}_{13}\text{H}_{18}\text{Br}\text{N}\text{O}_3

This structure suggests potential interactions with biological targets, particularly in the nervous system and microbial environments.

1. Receptor Modulation

Research indicates that compounds similar to this compound may influence neurotransmitter receptors. For instance, studies have shown that certain carbamate derivatives can modulate gamma-aminobutyric acid type A (GABA_A) receptors, which are crucial for inhibitory neurotransmission in the central nervous system. The modulation of these receptors can lead to anxiolytic effects, making such compounds valuable in the treatment of anxiety disorders .

2. Antibacterial Properties

The antibacterial activity of this compound has been explored through various assays. In vitro studies have demonstrated that similar compounds exhibit moderate to good antibacterial activity against several strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The effectiveness of these compounds is often assessed using minimum inhibitory concentration (MIC) tests, which indicate the lowest concentration required to inhibit bacterial growth .

3. Cytotoxicity

Cytotoxicity assays are critical for evaluating the safety profile of any new pharmacological agent. Preliminary studies on related carbamate derivatives suggest that they may exhibit cytotoxic effects on certain cancer cell lines. However, specific data on this compound remains limited and requires further investigation to establish a definitive safety profile .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Receptor ModulationPotential GABA_A receptor modulation
Antibacterial ActivityModerate activity against Staphylococcus aureus and Pseudomonas aeruginosa
CytotoxicityPreliminary evidence of cytotoxic effects

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a valuable building block in synthetic organic chemistry.

Reactivity and Derivative Formation
The compound can undergo transformations that yield diverse derivatives with potential applications in pharmaceuticals and agrochemicals. For example, reactions involving this compound can produce substituted phenyl derivatives that are crucial for developing new materials with tailored properties.

Biological Research

Biochemical Probes
In biological research, this compound is investigated as a biochemical probe to study protein-ligand interactions. Its ability to form stable complexes with target proteins makes it useful for elucidating biological pathways and mechanisms.

Potential Therapeutic Applications
Research indicates that this compound may exhibit therapeutic properties. Studies have explored its role as a lead compound for developing drugs targeting specific diseases, particularly those involving enzyme inhibition. The compound's structural features suggest it could interact with biological targets relevant in treating conditions like cancer or neurodegenerative diseases.

Medicinal Chemistry

Drug Development
this compound is being evaluated for its potential as a drug candidate. Its unique molecular structure allows it to be modified to enhance pharmacological properties, including bioavailability and selectivity towards specific biological targets.

Case Studies and Research Findings

  • Neuroprotective Effects: A study highlighted the neuroprotective potential of similar carbamate derivatives against oxidative stress in neuronal cells, suggesting that this compound may offer protective effects in neurodegenerative models.
  • Antimicrobial Activity: Research has shown that compounds related to this carbamate exhibit antimicrobial properties against various pathogens, indicating its potential use in treating infections.

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is utilized in producing specialty chemicals. Its unique chemical properties make it suitable for various manufacturing processes, particularly in creating high-value chemicals used in pharmaceuticals and agrochemicals.

Data Summary

Application AreaDescriptionPotential Impact
Chemical SynthesisIntermediate for complex organic moleculesDevelopment of new materials
Biological ResearchBiochemical probe for protein interactionsUnderstanding biological mechanisms
Medicinal ChemistryLead compound for drug developmentTargeting diseases like cancer
Industrial ApplicationsProduction of specialty chemicalsManufacturing high-value chemicals

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at the 5-position of the aromatic ring serves as an electrophilic site for nucleophilic substitution. This reaction is facilitated by palladium catalysis or under basic conditions.

Example reaction with amines :
The bromine can be displaced by primary or secondary amines via Buchwald-Hartwig amination. For instance, reaction with morpholine in the presence of Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 100°C yields the corresponding aryl amine derivative .

Reaction Conditions Product
Amination with morpholinePd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 100°C, 12hTert-butyl [(1S)-1-(5-morpholino-2-methoxyphenyl)ethyl]carbamate
MethoxylationCuI, 1,10-phenanthroline, K₃PO₄, methanol, 110°C, 24hTert-butyl [(1S)-1-(2,5-dimethoxyphenyl)ethyl]carbamate

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl or aryl-heteroaryl bond formation.

Example reaction with phenylboronic acid :
Using Pd(PPh₃)₄, Na₂CO₃, and a mixture of dioxane/water (3:1) at 80°C for 6h, the bromine is replaced by a phenyl group.

Boronic Acid Catalyst Conditions Yield
Phenylboronic acidPd(PPh₃)₄Dioxane/H₂O, 80°C, 6h85%
4-Pyridylboronic acidPdCl₂(dppf)DMF, 100°C, 12h78%

Hydrolysis of the Carbamate Group

The tert-butyl carbamate group is hydrolyzed under acidic or basic conditions to yield the primary amine.

Acidic hydrolysis :
Treatment with HCl in dioxane (4M, 2h, 25°C) removes the Boc group, generating [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]amine .

Basic hydrolysis :
Using NaOH in THF/H₂O (1:1) at 60°C for 4h provides the same amine product.

Functionalization of the Ethyl Side Chain

The stereogenic center at the 1-position allows for enantioselective transformations.

Oxidation :
The ethyl group can be oxidized to a ketone using Dess-Martin periodinane in dichloromethane (25°C, 2h), yielding tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)acetyl]carbamate .

Reductive amination :
After hydrolysis of the carbamate, the primary amine undergoes reductive amination with aldehydes (e.g., benzaldehyde) using NaBH₃CN in MeOH to form secondary amines .

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via halogen-exchange reactions.

Fluorination :
Using KF and CuI in DMF at 120°C for 24h replaces bromine with fluorine.

Halogen Source Reagent Conditions Yield
KFCuI, DMF, 120°C24h65%
KIPd(OAc)₂, DMSO, 100°C12h72%

Key Research Findings

  • The (1S)-configuration enhances enantioselectivity in catalytic reactions, as demonstrated in asymmetric hydrogenation studies .

  • The methoxy group directs electrophilic substitution to the para position relative to itself, but steric hindrance from the tert-butyl group moderates reactivity.

  • Hydrolysis rates of the carbamate group are pH-dependent, with acidic conditions (HCl/dioxane) proving faster than basic conditions .

This compound’s versatility in cross-coupling, substitution, and stereoselective transformations underscores its utility in pharmaceutical synthesis and materials science.

Comparison with Similar Compounds

tert-Butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate

  • CAS : 266369-42-0
  • Molecular Formula: C₁₃H₁₉NO₃
  • Molecular Weight : 237.29 g/mol
  • Key Differences: Replaces 5-bromo-2-methoxyphenyl with 3-hydroxyphenyl. Lacks bromine and methoxy groups, reducing steric bulk and altering electronic properties. Lower molecular weight (237.29 vs. 330.22) and predicted boiling point (387.3°C) . Applications: Intermediate for phenolic derivatives in drug discovery .

tert-Butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate

  • CAS : 477312-85-9
  • Molecular Formula: C₁₃H₁₈BrNO₂
  • Molecular Weight : 300.19 g/mol
  • Key Differences :
    • Bromine at 3-position instead of 5-position; lacks methoxy group.
    • Structural simplicity may enhance reactivity in coupling reactions.
    • Applications: Precursor for meta-substituted aryl compounds in medicinal chemistry .

Functional Group Variations

tert-Butyl N-[(1S)-1-(5-amino-2-fluorophenyl)ethyl]carbamate

  • CAS : 2349707-84-0
  • Molecular Formula : C₁₃H₁₉N₂O₂F
  • Molecular Weight : 254.30 g/mol
  • Key Differences: Substitutes bromine with 5-amino and adds 2-fluoro groups. Amino group introduces nucleophilic reactivity; fluorine enhances metabolic stability. Applications: Fluorinated building blocks for kinase inhibitors .

(S)-tert-Butyl (1-(4-bromo-1H-imidazol-2-yl)ethyl)carbamate

  • CAS : 1398507-98-6
  • Molecular Formula : C₁₀H₁₆BrN₃O₂
  • Molecular Weight : 290.16 g/mol
  • Key Differences :
    • Replaces phenyl with 4-bromoimidazole , introducing heterocyclic character.
    • Predicted pKa = 11.49 , indicating basicity differences compared to aromatic carbamates.
    • Applications: Intermediate for imidazole-based bioactive molecules .

Reactivity Profiles

Compound Key Reactivity Features Applications
Target Compound Bromine enables cross-coupling; methoxy directs electrophilic substitution. Suzuki couplings, PROTACs
3-Hydroxyphenyl Analogue Phenolic -OH participates in hydrogen bonding and oxidation reactions. Antioxidant scaffolds
3-Bromophenyl Analogue Meta-bromine facilitates coupling at less hindered positions. Ligand synthesis
Imidazole Derivative Heterocyclic nitrogen atoms engage in coordination chemistry. Metal-organic frameworks

Physicochemical Properties

Property Target Compound 3-Hydroxyphenyl 3-Bromophenyl Imidazole Derivative
Molecular Weight (g/mol) 330.22 237.29 300.19 290.16
Boiling Point (°C) N/A 387.3 N/A 444.4 (predicted)
Density (g/cm³) N/A 1.096 N/A 1.411
Solubility Likely low in water Moderate in polar solvents Low Moderate in DMSO

Preparation Methods

Key Preparation Routes and Reaction Steps

Step Description Reagents/Conditions Notes/Challenges
1. Formation of 3-bromo-2-methoxybenzoyl chloride Conversion of 3-bromo-2-methoxybenzoic acid to acyl chloride Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ Starting material 3-bromo-2-methoxybenzoic acid is expensive and not widely commercially available, increasing cost.
2. Formation of N,O-dimethylhydroxylamine amide intermediate Reaction of acyl chloride with N,O-dimethylhydroxylamine hydrochloride Standard amidation conditions Intermediate amide used for further transformation.
3. Grignard reaction to form 3-bromo-2-methoxyacetophenone Reaction of amide intermediate with methyl magnesium bromide Typical Grignard reaction conditions Provides ketone intermediate for asymmetric reduction.
4. Asymmetric reduction to chiral alcohol Catalyzed by chiral borane reagents such as R-CBS catalyst Low temperature, inert atmosphere Formation of chiral (S)-1-(3-bromo-2-methoxyphenyl)ethanol; however, optical selectivity and catalyst cost are concerns.
5. Carbamate formation (Boc protection) Reaction of chiral alcohol with di-tert-butyl dicarbonate (Boc₂O) Base catalysis (e.g., triethylamine) in organic solvent Protects amine functionality, yielding tert-butyl carbamate derivative.

Alternative Preparation via N-BOC-D-Serine (Patent CN102020589B)

Another method involves the use of N-BOC-D-serine as a starting material to prepare the Boc-protected carbamate intermediate:

  • N-BOC-D-serine is converted into a mixed acid anhydride using isobutyl chlorocarbonate with N-methylmorpholine as the acid scavenger.
  • This reactive intermediate undergoes condensation with benzylamine derivatives in anhydrous ethyl acetate at low temperatures (-20 to 40 °C, preferably -10 to 5 °C).
  • The reaction proceeds under anhydrous and cold conditions to give the Boc-protected carbamate with high yield (~81.6%) and stereochemical integrity.
  • The process avoids expensive chiral catalysts and uses more accessible reagents, favoring industrial scalability and greener synthesis.

Reaction Conditions Summary:

Parameter Range/Value
Temperature -20 to 40 °C (optimal -10 to 5 °C)
Solvent Anhydrous ethyl acetate (8-10 times weight of N-BOC-D-serine)
Molar Ratios N-BOC-D-serine : isobutyl chlorocarbonate = 1 : 1.1–1.5
Molar Ratios N-BOC-D-serine : N-methylmorpholine = 1 : 1.1–1.5
Reaction Time 3–5 hours

The product is confirmed by ^1H NMR and MS analysis, indicating high purity and correct stereochemistry.

Analytical Data Supporting Product Identity

Analytical Technique Data (Representative)
^1H NMR (400 MHz, DMSO-d6) 1.38 (s, 9H, tert-butyl), 3.58 (m, 2H), 3.99 (br, 1H), 4.31 (m, 2H), 4.80 (t, J=5.8 Hz, 1H), 6.59 (d, J=7.2 Hz, 1H), 7.20–7.31 (m, 5H), 8.25 (s, 1H)
MS (ESI) m/z 295.2 [M+H]^+

These data confirm the structure of the Boc-protected chiral carbamate intermediate.

Summary Table of Preparation Methods Comparison

Feature Route via 3-Bromo-2-methoxybenzoic Acid Route via N-BOC-D-Serine
Starting Material Availability Limited, expensive Readily available
Chiral Induction Chiral borane catalyst (R-CBS) Chiral starting material (N-BOC-D-serine)
Optical Purity Moderate, catalyst-dependent High, from chiral pool
Reaction Complexity Multi-step, costly reagents Fewer steps, milder conditions
Industrial Suitability Limited by cost and selectivity More suitable due to scalability and green chemistry
Environmental Impact Higher due to reagents and waste Lower, uses greener solvents and reagents

Additional Notes on Reaction Mechanisms

  • The asymmetric reduction step in the first route relies on the formation of a chiral borane complex that selectively reduces the ketone to the (S)-alcohol.
  • The second route leverages the inherent chirality of N-BOC-D-serine, avoiding the need for chiral catalysts.
  • Boc protection is a standard carbamate protecting strategy that stabilizes the amine functionality and facilitates subsequent synthetic transformations.

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H/13^13C NMR confirms structure (e.g., methoxy singlet at δ 3.8 ppm, tert-butyl at δ 1.4 ppm) .
  • Mass Spectrometry (HRMS) : Exact mass verification (e.g., [M+Na]+^+ at m/z 385.08) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (if crystalline) .

What are the common side reactions or byproducts encountered during synthesis?

Advanced Research Question

  • Hydrolysis : Carbamate cleavage under acidic/basic conditions generates amine byproducts .
  • Halogen Exchange : Bromine may undergo unintended substitution (e.g., Suzuki coupling if palladium contaminants exist) .
  • Oxidation : Methoxy groups can oxidize to quinones under strong oxidizing conditions .

Mitigation : Use inert atmospheres (N2_2) and monitor reaction progress via TLC/LC-MS .

How does the bromine substituent influence the compound’s reactivity and biological activity?

Advanced Research Question

  • Reactivity : Bromine enhances electrophilic aromatic substitution (e.g., Suzuki-Miyaura cross-coupling) for derivatization .
  • Biological Activity : Bromine participates in halogen bonding with protein targets (e.g., kinase ATP pockets), improving binding affinity .

Example : Analogues with Cl or F substituents show 10–20% lower inhibition in kinase assays compared to brominated derivatives .

How can researchers scale up synthesis without compromising purity?

Advanced Research Question

  • Continuous Flow Reactors : Reduce exothermic risks and improve mixing efficiency .
  • In-line Purification : Couple synthesis with automated flash chromatography .
  • Process Analytical Technology (PAT) : Real-time HPLC monitoring adjusts parameters dynamically .

What strategies are effective in resolving conflicting data from different reaction conditions?

Advanced Research Question

  • Design of Experiments (DoE) : Statistically isolates critical variables (e.g., temperature vs. solvent) .
  • Control Studies : Replicate reactions under identical conditions to identify anomalies.
  • Cross-validation : Compare NMR, LC-MS, and elemental analysis data to confirm consistency .

What are the stability considerations under various storage conditions?

Basic Research Question

  • Solid State : Stable at RT for 6–12 months in desiccators (darkness prevents photodegradation) .
  • Solution : Store in anhydrous DMSO at -20°C; avoid aqueous buffers (hydrolysis risk) .

How to design experiments to study metabolic pathways?

Advanced Research Question

  • Radiolabeling : Incorporate 14^{14}C at the carbamate group to track metabolites via scintillation counting .
  • LC-MS/MS : Identify phase I/II metabolites in hepatocyte incubations .
  • CYP450 Inhibition Assays : Use fluorogenic substrates to assess enzyme interactions .

What computational methods predict interactions with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to proteins (e.g., kinases) .
  • QSAR Models : Correlate substituent effects (e.g., bromine vs. methoxy) with activity .
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate
Reactant of Route 2
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Tert-butyl [(1S)-1-(5-bromo-2-methoxyphenyl)ethyl]carbamate

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